Benzene, [(R)-propylsulfinyl]-
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Overview
Description
Benzene, [®-propylsulfinyl]-: is an organic compound that features a benzene ring substituted with a propylsulfinyl group in the R-configuration. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzene and Propylsulfinyl Chloride: One common method involves the reaction of benzene with propylsulfinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds via an electrophilic aromatic substitution mechanism.
From Propylsulfinylbenzene: Another method involves the oxidation of propylsulfinylbenzene using an oxidizing agent like hydrogen peroxide (H2O2) under acidic conditions to introduce the sulfinyl group.
Industrial Production Methods: Industrial production of Benzene, [®-propylsulfinyl]- typically involves large-scale electrophilic aromatic substitution reactions, where benzene is treated with propylsulfinyl chloride in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, [®-propylsulfinyl]- can undergo oxidation reactions to form sulfone derivatives.
Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.
Substitution: The compound can participate in further electrophilic aromatic substitution reactions, introducing additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, [®-propylsulfinyl]- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of sulfinyl groups in biological systems.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of drugs that target specific biochemical pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, [®-propylsulfinyl]- primarily involves its ability to undergo electrophilic aromatic substitution reactions The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring
Comparison with Similar Compounds
Benzene, [(S)-propylsulfinyl]-: The S-enantiomer of the compound, which has different stereochemistry but similar chemical properties.
Benzene, [®-methylsulfinyl]-: A similar compound with a methylsulfinyl group instead of a propylsulfinyl group.
Benzene, [®-ethylsulfinyl]-: A compound with an ethylsulfinyl group, differing by one carbon in the alkyl chain.
Uniqueness: Benzene, [®-propylsulfinyl]- is unique due to its specific stereochemistry and the presence of the propylsulfinyl group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound in research and industrial applications where specific stereochemical configurations are required.
Properties
CAS No. |
54234-79-6 |
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Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
[(R)-propylsulfinyl]benzene |
InChI |
InChI=1S/C9H12OS/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/t11-/m1/s1 |
InChI Key |
QVRZWGALJMYTDQ-LLVKDONJSA-N |
Isomeric SMILES |
CCC[S@@](=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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